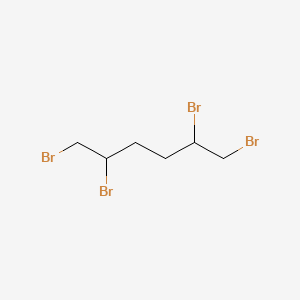

1,2,5,6-Tetrabromohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,5,6-tetrabromohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br4/c7-3-5(9)1-2-6(10)4-8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBWUVCMCYXPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CBr)Br)C(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00886265 | |

| Record name | Hexane, 1,2,5,6-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00886265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58443-86-0 | |

| Record name | 1,2,5,6-Tetrabromohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58443-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 1,2,5,6-tetrabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058443860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1,2,5,6-tetrabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 1,2,5,6-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00886265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5,6-TETRABROMO-HEXANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,2,5,6-Tetrabromohexane

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1,2,5,6-tetrabromohexane (CAS No. 58443-86-0). As a key organobromine compound, its utility spans from being a versatile precursor in organic synthesis to its application as a flame retardant. This document delves into the nuanced aspects of its chemical behavior, supported by established experimental protocols and spectroscopic data, to serve as an essential resource for researchers and professionals in chemistry and drug development.

Introduction: Unveiling a Versatile Brominated Alkane

This compound is a saturated aliphatic hydrocarbon bearing four bromine atoms, with two vicinal dibromide moieties at the 1,2 and 5,6 positions of a hexane backbone.[1] This structural feature is central to its chemical reactivity and utility. The presence of multiple reactive C-Br bonds makes it a valuable building block for the synthesis of a variety of organic molecules, including cyclic compounds and polymers. Furthermore, its high bromine content contributes to its efficacy as a flame retardant.[2] This guide aims to provide a deep understanding of the causality behind its experimental applications, grounded in its fundamental chemical properties.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, application, and the design of synthetic routes.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀Br₄ | [1][2] |

| Molecular Weight | 401.76 g/mol | [1][2] |

| CAS Number | 58443-86-0 | [2][3] |

| Appearance | Colorless to white solid | [2] |

| Melting Point | 47.0 to 51.0 °C | [2] |

| Boiling Point | 398.9 °C at 760 mmHg | [2] |

| Density | 2.218 g/cm³ | [2] |

| Solubility | Soluble in organic solvents like pentane. | [4] |

Synthesis of this compound: A Protocol Grounded in Electrophilic Addition

The primary and most direct synthesis of this compound involves the electrophilic addition of bromine (Br₂) to the double bonds of 1,5-hexadiene. This reaction proceeds via a bromonium ion intermediate, leading to the stereospecific anti-addition of bromine atoms across each double bond.

Causality of Experimental Choices

The choice of a non-polar solvent like dichloromethane or carbon tetrachloride is crucial to prevent the participation of the solvent as a nucleophile, which would lead to the formation of undesired halohydrins. The reaction is typically performed at a low temperature to control the exothermicity of the bromination and to minimize side reactions, such as allylic bromination. The slow, dropwise addition of bromine ensures that the concentration of Br₂ remains low, which helps to prevent over-bromination and other side reactions. A work-up with a reducing agent like sodium bisulfite is a self-validating step to quench any unreacted bromine, indicated by the disappearance of the characteristic bromine color.

Detailed Experimental Protocol: Synthesis from 1,5-Hexadiene

Materials:

-

1,5-Hexadiene (C₆H₁₀)[5]

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,5-hexadiene (1.0 equivalent) in dichloromethane.

-

Cool the flask in an ice bath to 0 °C with continuous stirring.

-

Slowly add a solution of bromine (2.0 equivalents) in dichloromethane dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 5 °C. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, and then warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the orange-brown color of excess bromine disappears.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as pentane or ethanol.

Caption: Synthesis of this compound.

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is indispensable for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets. The protons on the brominated carbons (CHBr) would appear at the most downfield region (typically δ 4.0-4.5 ppm). The methylene protons adjacent to the CHBr groups (CH₂-CHBr) would resonate further upfield, followed by the central methylene protons (-CH₂-CH₂-).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments. The carbons bonded to bromine (C-Br) would be the most deshielded, appearing in the range of δ 45-55 ppm. The methylene carbons would appear at higher field.

Mass Spectrometry (MS)

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is available in the NIST WebBook.[3]

-

Molecular Ion (M⁺): Due to the presence of four bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern resulting from the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Common fragmentation pathways for bromoalkanes involve the loss of a bromine radical (M-Br)⁺ and subsequent loss of HBr. Cleavage of the C-C bonds will also occur, leading to a series of smaller fragment ions.

Chemical Reactivity and Synthetic Applications

The two vicinal dibromide units in this compound are the epicenters of its reactivity, making it a versatile substrate for various organic transformations.

Dehydrobromination Reactions

Treatment of this compound with a strong base can induce double dehydrobromination to form conjugated dienes or trienes. The choice of base and reaction conditions dictates the regioselectivity and stereoselectivity of the elimination reactions. This makes it a potential precursor for the synthesis of various unsaturated systems.

Nucleophilic Substitution Reactions

The bromine atoms in this compound are susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups. For instance, reaction with nucleophiles like azides can introduce nitrogen-containing moieties, which are valuable in the synthesis of heterocyclic compounds and other biologically active molecules.[6]

Caption: Reactivity of this compound.

Applications in Polymer Chemistry

As a tetrabrominated compound, this compound can serve as a crosslinking agent or a monomer in the synthesis of specialty polymers. Its incorporation into a polymer backbone can enhance flame retardancy and modify the physical properties of the material.

Safety and Handling

This compound is classified as toxic if swallowed.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion: A Multifaceted Chemical Tool

This compound is a chemical compound with a rich and versatile chemistry. Its synthesis is straightforward, and its multiple reactive sites offer a gateway to a wide array of organic molecules. From its role as a building block in the synthesis of complex organic structures to its application in materials science as a flame retardant, this compound continues to be a compound of interest for researchers and scientists. This guide provides the foundational knowledge necessary to explore and exploit its chemical properties in innovative research and development endeavors.

References

- 1. Hexane, 1,2,5,6-tetrabromo- | C6H10Br4 | CID 94047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Hexane, 1,2,5,6-tetrabromo- [webbook.nist.gov]

- 4. Natural product anticipation through synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,5-Hexadiene | C6H10 | CID 11598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

1,2,5,6-Tetrabromohexane physical properties

An In-Depth Technical Guide to the Physical Properties of 1,2,5,6-Tetrabromohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polyhalogenated alkane characterized by a six-carbon backbone with bromine atoms substituted at the 1, 2, 5, and 6 positions. Its high bromine content contributes to a significant molecular weight and density, influencing its physical state and thermal properties. This compound serves as a valuable intermediate in organic synthesis and has applications as a flame retardant.[1] A thorough understanding of its physical properties is paramount for its effective use, purification, and characterization in a research and development setting.

This guide provides a detailed examination of the key physical and chemical characteristics of this compound, grounded in established analytical principles. We will explore not only the quantitative values of its properties but also the causality behind the selection of methodologies for their determination.

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The fundamental physical constants for this compound are summarized below. These values are critical for predicting the compound's behavior in various experimental conditions, from reaction setups to purification processes.

| Property | Value | Source(s) |

| CAS Number | 58443-86-0 | [1][2][3][4] |

| Molecular Formula | C₆H₁₀Br₄ | [1][3][5] |

| Molecular Weight | 401.76 g/mol | [1][3][4] |

| Appearance | Colorless solid | [1] |

| Melting Point | 47.0 - 51.0 °C | [1] |

| Boiling Point | 398.9 °C at 760 mmHg | [1] |

| Density | 2.218 g/cm³ | [1] |

| Flash Point | 189.1 °C | [1] |

| Refractive Index | 1.585 | [1] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C (Predicted) | [1] |

Structural Considerations: Stereoisomerism

The structure of this compound contains two stereocenters at the C2 and C5 positions. This gives rise to the possibility of multiple stereoisomers (diastereomers and enantiomers). Commercially available this compound is typically sold as a mixture of these diastereoisomers.[1] This isomeric complexity is an important consideration, as it can lead to a melting point range rather than a sharp, single-point value, and may result in more complex NMR spectra than would be expected from a single isomer.

Thermal Properties and Stability

The thermal behavior of a compound is critical for determining safe handling, storage, and reaction temperatures.

Melting Point and Thermal Transitions

The melting point of this compound falls in the range of 47-51°C, a reflection of its substantial molecular weight and the significant intermolecular van der Waals forces imparted by the four heavy bromine atoms.[1][6]

Experimental Protocol: Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the preferred method for accurately determining the melting point and other thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate.[7] This quantitative approach provides not only the transition temperature but also the enthalpy of fusion (ΔHfus), offering insights into the material's crystallinity.

Methodology:

-

Sample Preparation: A small quantity (2-5 mg) of this compound is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.

-

Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation. An empty, sealed aluminum pan is used as the reference.

-

Thermal Program: The sample is subjected to a controlled heating program, typically a linear ramp of 5-10 °C/min, from ambient temperature to a point well above the expected melting range (e.g., 25 °C to 100 °C).

-

Data Analysis: The resulting thermogram plots heat flow against temperature. The melting transition is observed as an endothermic peak. The peak's onset temperature is typically reported as the melting point for pure compounds, while the peak temperature itself provides valuable information.[8] The area under the peak is integrated to calculate the enthalpy of fusion.

Caption: Workflow for Melting Point Determination using DSC.

Thermal Stability and Decomposition

Polybrominated alkanes can undergo thermal decomposition at elevated temperatures, often through the elimination of hydrogen bromide (HBr) or homolytic cleavage of the C-Br bonds.[9] While the boiling point is high (398.9 °C), significant decomposition may occur before this temperature is reached, especially under prolonged heating.[1] Techniques like Thermogravimetric Analysis (TGA), often coupled with DSC, can be employed to determine the onset temperature of decomposition, which is a critical parameter for assessing the compound's thermal stability.

Solubility Profile

The solubility of this compound is governed by the principle of "like dissolves like."

-

Polar Solvents (e.g., Water): The molecule possesses a long, non-polar hydrocarbon backbone. Although the carbon-bromine bonds are polarized, the overall molecule is largely non-polar. Consequently, it is expected to be insoluble or sparingly soluble in water.[10]

-

Non-Polar Organic Solvents (e.g., Hexane, Toluene, Dichloromethane): Due to its non-polar character, this compound is readily soluble in common organic solvents.[6] This property is exploited during its synthesis, purification (e.g., recrystallization, chromatography), and use as a reagent in organic reactions.

Experimental Protocol: Qualitative Solubility Determination

-

Add approximately 10-20 mg of this compound to a test tube.

-

Add 1 mL of the test solvent (e.g., water, ethanol, hexane, toluene).

-

Agitate the mixture at a constant temperature (e.g., 25 °C).

-

Visually inspect for the dissolution of the solid to classify as soluble, partially soluble, or insoluble.

Spectroscopic and Chromatographic Characterization

Analytical techniques are indispensable for confirming the identity, purity, and structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The NIST WebBook contains reference mass spectrum data for this compound obtained by electron ionization (EI).[4]

Expected Fragmentation: In EI-MS, the molecule is expected to fragment through the loss of bromine atoms and cleavage of the carbon-carbon backbone. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic multi-peak clusters for bromine-containing fragments, which is a definitive feature for identifying the compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the ideal method for analyzing volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from impurities before it enters the mass spectrometer for detection.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Injector: Split/splitless injector at ~280 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable.

-

Oven Program: A temperature ramp, for example, starting at 100 °C, holding for 2 minutes, then ramping at 15 °C/min to 300 °C and holding for 5 minutes.[11]

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detector: Quadrupole or Time-of-Flight (TOF) analyzer scanning a mass range of m/z 40-500.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be complex due to the presence of diastereomers. Protons adjacent to bromine atoms (on C1, C2, C5, and C6) would be deshielded and appear downfield (likely in the 3.5-4.5 ppm range). Protons on the central methylene groups (C3 and C4) would appear further upfield (likely 1.5-2.5 ppm). Signal splitting (multiplicity) would be complex due to coupling between adjacent, non-equivalent protons.

-

¹³C NMR: The spectrum would also show multiple signals for each carbon environment due to the diastereomeric mixture. Carbons bonded to bromine (C1, C2, C5, C6) would resonate in the approximate range of 30-60 ppm. The central carbons (C3, C4) would be found further upfield.

Caption: General Analytical Workflow for Compound Characterization.

Synthesis and Purity

This compound is commonly synthesized via the bromination of a suitable C6 precursor. One reported route involves the addition of bromine across the double bonds of 1,5-hexadiene.[1]

Caption: Synthesis of this compound from 1,5-Hexadiene.

The purity of the final product is critical, as residual starting material or partially brominated intermediates will alter the measured physical properties. The analytical methods described above, particularly GC-MS and NMR, are essential for verifying the purity of a synthesized batch and ensuring that reported physical property data are accurate.

Safety and Handling

According to aggregated GHS data, this compound is classified as toxic if swallowed.[3] It may also cause skin and eye irritation.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a solid organobromine compound whose physical properties are dominated by its high molecular weight and the presence of four bromine atoms. Its well-defined thermal properties, predictable solubility, and distinct spectroscopic signature make it a compound that can be reliably characterized and utilized in a research setting. The application of modern analytical techniques such as DSC, GC-MS, and NMR is crucial for confirming its identity and purity, ensuring the integrity of experimental outcomes for scientists and developers.

References

- 1. Page loading... [guidechem.com]

- 2. Hexane, 1,2,5,6-tetrabromo- | C6H10Br4 | CID 94047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Hexane, 1,2,5,6-tetrabromo- [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. s4science.at [s4science.at]

- 9. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. academic.oup.com [academic.oup.com]

- 12. rsc.org [rsc.org]

1,2,5,6-Tetrabromohexane IUPAC name and synonyms

An In-depth Technical Guide to 1,2,5,6-Tetrabromohexane

Abstract

This compound is a halogenated aliphatic hydrocarbon of significant interest in synthetic organic chemistry and materials science. As a polybrominated alkane, it serves as a valuable intermediate for the synthesis of complex organic molecules and as a component in the formulation of flame-retardant materials.[1] This guide provides a comprehensive overview of this compound, detailing its nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, characteristic reactivity, spectroscopic signature, and essential safety protocols. The content is structured to serve as a key reference for researchers and professionals in chemistry and drug development.

Nomenclature and Chemical Identification

The unambiguous identification of a chemical compound is foundational to scientific research. The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[2][3][4] This name precisely describes a six-carbon (hexane) backbone with bromine atoms substituted at positions 1, 2, 5, and 6. Due to the presence of chiral centers at carbons 2 and 5, the compound typically exists as a mixture of diastereoisomers.[1][5][6]

| Identifier | Value | Source |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 58443-86-0 | [2][3][4][7] |

| Molecular Formula | C₆H₁₀Br₄ | [1][2][3][7] |

| Molecular Weight | 401.76 g/mol | [2][3][7] |

| InChI Key | WPBWUVCMCYXPFI-UHFFFAOYSA-N | [3][4][8] |

| Synonyms | Hexane, 1,2,5,6-tetrabromo- | [2][3][4] |

Physicochemical Properties

This compound is a colorless solid at standard conditions.[1] Its high bromine content contributes to a relatively high density and boiling point compared to its parent alkane. The physical properties are critical for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Unit |

| Appearance | Colorless Solid | - |

| Melting Point | 47.0 - 51.0 | °C |

| Boiling Point | 398.9 | °C (at 760 mmHg) |

| Density | 2.218 | g/cm³ |

| Flash Point | 189.1 | °C |

| XLogP3 | 4.1 | - |

(Data sourced from Guidechem[1] and Echemi[7])

Synthesis of this compound

The most direct and logical synthetic route to this compound is through the electrophilic addition of molecular bromine (Br₂) to 1,5-hexadiene. This reaction is a classic example of alkene halogenation.

Mechanistic Rationale

The reaction proceeds via a two-step mechanism for each double bond.

-

Electrophilic Attack: The electron-rich π-bond of the alkene attacks one of the bromine atoms in Br₂, which is polarized by the approaching alkene. This leads to the cleavage of the Br-Br bond and the formation of a cyclic bromonium ion intermediate. This intermediate is crucial as it explains the observed anti-stereoselectivity of the addition.

-

Nucleophilic Opening: The bromide ion (Br⁻) generated in the first step then acts as a nucleophile, attacking one of the partially positive carbon atoms of the bromonium ion. This attack occurs from the face opposite to the bromonium ring, resulting in the anti-addition of the two bromine atoms across the former double bond.

This process occurs sequentially at both the 1,2- and 5,6-positions of the diene to yield the final tetrabrominated product.

Experimental Protocol

Objective: To synthesize this compound from 1,5-hexadiene.

Materials:

-

1,5-Hexadiene (C₆H₁₀)

-

Molecular Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

-

Sodium sulfate (Na₂SO₄, anhydrous)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-hexadiene (1 eq.) in anhydrous dichloromethane (e.g., 100 mL). Cool the flask in an ice bath to 0 °C.

-

Bromine Addition: In a dropping funnel, prepare a solution of bromine (2.1 eq.) in dichloromethane (e.g., 50 mL). Add the bromine solution dropwise to the stirred diene solution over 60-90 minutes. Maintain the reaction temperature at 0-5 °C. The characteristic reddish-brown color of bromine should disappear as it is consumed. The addition of a slight excess of bromine ensures the complete conversion of the diene.

-

Reaction Quench: Once the addition is complete and a faint bromine color persists, remove the ice bath and stir for an additional 30 minutes at room temperature. Quench the excess bromine by adding 10% aqueous sodium thiosulfate solution until the mixture becomes colorless.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a solid or viscous oil, can be purified by recrystallization from a suitable solvent such as pentane or ethanol to yield pure this compound.[7]

Synthesis Workflow Diagram

References

- 1. Page loading... [guidechem.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Hexane, 1,2,5,6-tetrabromo- | C6H10Br4 | CID 94047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexane, 1,2,5,6-tetrabromo- [webbook.nist.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound (Mixture of diastereoisoMers), CasNo.58443-86-0 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 7. echemi.com [echemi.com]

- 8. Hexane, 1,2,5,6-tetrabromo- [webbook.nist.gov]

Synthesis of 1,2,5,6-Tetrabromohexane from 1,5-hexadiene

An In-depth Technical Guide to the Synthesis of 1,2,5,6-Tetrabromohexane from 1,5-Hexadiene

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound via the electrophilic addition of molecular bromine to 1,5-hexadiene. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the underlying reaction mechanism, a detailed and field-tested experimental protocol, critical safety considerations for handling hazardous reagents, and robust analytical methods for product characterization. By integrating theoretical principles with practical, actionable steps, this guide aims to serve as an authoritative resource for the successful and safe execution of this synthesis.

Introduction and Significance

Halogenated alkanes are a pivotal class of compounds in organic synthesis, serving as versatile intermediates for the introduction of various functional groups and the construction of complex molecular architectures. This compound, a polyhalogenated alkane, is of particular interest as a precursor in synthetic chemistry and as a potential flame retardant.[1] Its synthesis from the readily available starting material 1,5-hexadiene is a classic example of electrophilic halogenation of alkenes, a fundamental reaction in organic chemistry.

1,5-Hexadiene is an isolated diene, meaning its two double bonds are separated by more than one single bond. Consequently, the double bonds react independently of each other, behaving like simple alkenes.[2] The addition of two equivalents of molecular bromine (Br₂) across these bonds yields the target tetrabrominated product. Understanding the stereochemical and regiochemical outcomes of this reaction is crucial for its application in further synthetic endeavors.

Reaction Mechanism: Electrophilic Addition

The bromination of 1,5-hexadiene proceeds through a well-established electrophilic addition mechanism that occurs sequentially at each of the two double bonds. The process is initiated by the polarization of the Br-Br bond as it approaches the electron-rich π-system of a double bond.

Step-by-Step Mechanism:

-

Formation of a π-complex: The alkene's π-electrons attack one of the bromine atoms, displacing the other as a bromide ion (Br⁻).

-

Formation of a cyclic bromonium ion: Simultaneously, a lone pair on the attacking bromine atom forms a bond with the other carbon of the original double bond, creating a strained, three-membered cyclic bromonium ion intermediate.[3] This intermediate is key to explaining the reaction's stereochemistry.

-

Nucleophilic attack: The displaced bromide ion (Br⁻) then acts as a nucleophile, attacking one of the two carbons of the bromonium ion. This attack occurs from the side opposite to the bulky bromonium ring, a process known as backside attack.[4]

-

Anti-addition: This backside attack forces the ring to open, resulting in an overall anti-addition of the two bromine atoms across the double bond. The two bromine atoms are added to opposite faces of the original double bond plane.

-

Second Addition: The same sequence of events then repeats at the second double bond of the resulting dibromohexene intermediate to yield the final this compound product.

Due to the formation of two pairs of stereocenters (at C1/C2 and C5/C6), the final product is a mixture of diastereomers.

Caption: Electrophilic addition mechanism for the synthesis of this compound.

Experimental Protocol

This section outlines a detailed, step-by-step procedure for the synthesis, purification, and characterization of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1,5-Hexadiene | C₆H₁₀ | 82.14 | 8.2 g (10 mL) | 0.10 | Starting material, should be pure. |

| Bromine | Br₂ | 159.81 | 32.0 g (10.2 mL) | 0.20 | Extremely hazardous , handle with care.[5] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~200 mL | - | Inert solvent. |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | - | For 10% (w/v) aqueous solution. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | For saturated aqueous solution. |

| Brine | NaCl(aq) | - | - | - | Saturated aqueous solution. |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | - | Drying agent. |

Critical Safety Precautions

-

Bromine (Br₂) is highly toxic, corrosive, and volatile. All operations involving liquid bromine must be conducted in a certified chemical fume hood.[5][6]

-

Personal Protective Equipment (PPE) is mandatory: Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene, not disposable latex).[7][8]

-

Emergency Preparedness: Keep a container of 10% sodium thiosulfate solution readily available to neutralize any bromine spills. In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[6][9] In case of inhalation, move to fresh air immediately and seek medical attention.[9]

Reaction Procedure

-

Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a drying tube (filled with CaCl₂). Place the flask in an ice-water bath on a magnetic stir plate.

-

Reactant Preparation: In the round-bottom flask, dissolve 1,5-hexadiene (8.2 g, 0.10 mol) in 100 mL of dichloromethane (DCM). Begin stirring and cool the solution to 0-5 °C using the ice bath.

-

Bromine Addition: In the dropping funnel, carefully prepare a solution of bromine (32.0 g, 0.20 mol) in 50 mL of DCM.

-

Reaction Execution: Add the bromine solution dropwise from the dropping funnel to the stirred diene solution over a period of 60-90 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The characteristic reddish-brown color of bromine should disappear as it reacts. The persistence of a faint orange/yellow color indicates the reaction is nearing completion.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.

Workup and Purification

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly add 10% aqueous sodium thiosulfate solution (~30-50 mL) with vigorous stirring until the reddish-brown color of excess bromine is completely discharged.

-

Separation: Transfer the mixture to a separatory funnel. The organic layer (DCM) should be the bottom layer. Separate the layers.

-

Washing: Wash the organic layer sequentially with:

-

Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any residual acid (HBr).

-

Water (1 x 50 mL).

-

Brine (1 x 50 mL) to aid in drying.

-

-

Drying: Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.

-

Purification: The crude product, a colorless to pale yellow oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).[10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Bromine handling and safety | DOCX [slideshare.net]

- 6. tatachemicals.com [tatachemicals.com]

- 7. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 8. carlroth.com [carlroth.com]

- 9. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of 1,2,5,6-Tetrabromohexane in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1,2,5,6-tetrabromohexane, a significant organobromine compound utilized primarily as a flame retardant.[1] Intended for researchers, scientists, and professionals in drug development and material science, this document synthesizes theoretical principles with practical experimental methodologies to facilitate a thorough understanding of its behavior in various organic media.

Introduction: Understanding this compound

This compound (C₆H₁₀Br₄) is a halogenated alkane characterized by a six-carbon chain with four bromine atoms distributed at the 1, 2, 5, and 6 positions.[2] This molecular structure is fundamental to its physical and chemical properties, including its solubility. The compound is a colorless solid at room temperature with a melting point range of 47.0 to 51.0 °C.[1][3] Its high bromine content contributes to its efficacy as a flame retardant.[1]

A critical parameter in predicting solubility is the partition coefficient, LogP. The calculated XLogP3 value for this compound is approximately 4.1, indicating a high degree of lipophilicity and a preference for nonpolar environments over aqueous ones.[3] This inherent nonpolarity is the primary determinant of its solubility profile.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound.[4] This principle states that substances with similar polarities are more likely to be soluble in one another. Halogenated hydrocarbons, such as this compound, are generally considered nonpolar molecules.[5][6] While the carbon-bromine bond has some polarity, the overall molecule lacks a significant dipole moment, especially in comparison to highly polar solvents like water.

Consequently, this compound is expected to be sparingly soluble in polar solvents but readily soluble in nonpolar organic solvents.[5][6] The energy required to overcome the intermolecular forces within the this compound crystal lattice is more readily compensated by the formation of new van der Waals forces with nonpolar solvent molecules.[5] In contrast, the strong hydrogen bonds in polar solvents like water are not easily disrupted by the nonpolar solute, leading to low solubility.[5][6]

Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | "Like dissolves like"; both are nonpolar alkanes. |

| Toluene | Nonpolar (Aromatic) | High | Nonpolar nature aligns with the solute. |

| Diethyl Ether | Slightly Polar | Moderate to High | The ether's hydrocarbon portion facilitates dissolution. |

| Chloroform | Slightly Polar | High | As a halogenated solvent, it is expected to be a good solvent for other halogenated compounds. |

| Acetone | Polar Aprotic | Moderate | The presence of a carbonyl group introduces polarity, but the alkyl groups allow for some interaction. |

| Ethanol | Polar Protic | Low to Moderate | The hydroxyl group and hydrogen bonding limit solubility, but the ethyl group provides some nonpolar character. |

| Methanol | Polar Protic | Low | Higher polarity and stronger hydrogen bonding network compared to ethanol result in lower solubility. |

| Water | Polar Protic | Very Low/Insoluble | The high polarity and strong hydrogen bonding of water prevent the dissolution of the nonpolar solute.[5][6] |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard procedure for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment

-

This compound (97% purity or higher)[7]

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a period of 24 to 48 hours to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled, leaving a clear supernatant.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Use the determined concentration and the dilution factor to calculate the solubility of this compound in the solvent at the specified temperature.

Safety and Handling

This compound is classified as toxic if swallowed and may cause long-lasting harmful effects to aquatic life.[3] It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[8][9]

Conclusion

The solubility of this compound is governed by its nonpolar character. It is predicted to be highly soluble in nonpolar organic solvents such as hexane and toluene, and poorly soluble in polar solvents like water. For precise quantitative data, a rigorous experimental protocol involving the shake-flask method followed by chromatographic analysis is recommended. Understanding the solubility of this compound is crucial for its effective application in various industrial and research settings, ensuring proper formulation and environmental stewardship.

References

- 1. Page loading... [guidechem.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. echemi.com [echemi.com]

- 4. chem.ws [chem.ws]

- 5. ncert.nic.in [ncert.nic.in]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. calpaclab.com [calpaclab.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Thermal Stability and Decomposition of 1,2,5,6-Tetrabromohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,5,6-Tetrabromohexane is a polyhalogenated alkane with potential applications in various fields, including as a synthetic intermediate in drug development. A thorough understanding of its thermal stability and decomposition pathways is paramount for its safe handling, storage, and application. This technical guide provides a comprehensive overview of the predicted thermal decomposition mechanisms of this compound, based on established principles of organic chemistry and data from structurally related compounds. Furthermore, it offers detailed, field-proven experimental protocols for the systematic investigation of its thermal properties using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and gas chromatography-mass spectrometry (GC-MS).

Introduction: The Significance of Thermal Stability

The utility of any chemical compound, particularly in the realm of pharmaceuticals and fine chemicals, is intrinsically linked to its stability under various processing and storage conditions. For this compound, a molecule featuring multiple carbon-bromine bonds, the propensity for thermal decomposition is a critical parameter. Uncontrolled degradation can lead to the formation of undesirable and potentially hazardous byproducts, compromising product purity, efficacy, and safety. This guide serves as a foundational resource for researchers, enabling a proactive approach to handling this compound by providing a theoretical framework for its decomposition and practical methodologies for its experimental evaluation.

Theoretical Decomposition Pathways of this compound

While specific experimental data on the thermal decomposition of this compound is not extensively available in public literature, its degradation pathways can be predicted with a high degree of confidence based on the well-established reactivity of polybromoalkanes. The primary mechanisms anticipated to govern its decomposition are dehydrobromination and, to a lesser extent, dehalogenation and C-C bond cleavage at higher temperatures.

Dehydrobromination: A Primary Elimination Pathway

The most probable initial decomposition step for this compound upon heating is the elimination of hydrogen bromide (HBr).[1][2][3][4] This is a type of β-elimination reaction where a bromine atom and a hydrogen atom on an adjacent carbon are removed. Given the structure of this compound, there are multiple sites where dehydrobromination can occur, leading to a variety of unsaturated products.

The reaction can proceed via two primary mechanisms:

-

E1 (Elimination, Unimolecular): This two-step mechanism involves the initial slow cleavage of a C-Br bond to form a carbocation intermediate, followed by a rapid deprotonation of an adjacent carbon by a weak base (or solvent) to form a double bond.[1][5]

-

E2 (Elimination, Bimolecular): This is a concerted, one-step mechanism where a base removes a proton from a carbon adjacent to the bromine-bearing carbon, and simultaneously, the C-Br bond breaks, and a double bond is formed.[1][4][5]

Considering the potential for secondary carbocation formation, both E1 and E2 pathways are plausible, with the reaction conditions (temperature, presence of catalytic surfaces, or impurities) influencing the dominant mechanism. Successive dehydrobromination events can lead to the formation of dienes, trienes, and eventually, aromatization at higher temperatures with the expulsion of HBr.

Dehalogenation: Formation of Cyclic and Unsaturated Products

Another potential decomposition pathway, particularly for the vicinal dibromide moieties (C1-C2 and C5-C6), is dehalogenation, the elimination of two bromine atoms.[6][7][8] This process is often promoted by metals but can also occur thermally. In the case of this compound, intramolecular dehalogenation could theoretically lead to the formation of cyclic structures, though this is likely a minor pathway compared to dehydrobromination. Intermolecular dehalogenation could also occur, leading to oligomeric or polymeric materials.

Carbon-Carbon Bond Cleavage: A High-Temperature Pathway

At significantly elevated temperatures, the energy input can become sufficient to induce homolytic cleavage of the carbon-carbon bonds in the hexane backbone.[9] This free-radical process, often referred to as pyrolysis or cracking, would generate a complex mixture of smaller brominated and non-brominated alkanes and alkenes.[10]

Proposed Decomposition Scheme

The following diagram illustrates the plausible initial steps in the thermal decomposition of this compound, focusing on the more likely dehydrobromination pathways.

Caption: Proposed initial thermal decomposition pathways of this compound.

Experimental Analysis of Thermal Stability

A robust experimental approach is essential to validate the theoretical decomposition pathways and quantify the thermal stability of this compound. The following sections detail the standard analytical techniques for this purpose.

Thermogravimetric Analysis (TGA)

Purpose: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the onset of decomposition and the temperature ranges of different decomposition stages.

Experimental Protocol:

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and the balance is calibrated according to the manufacturer's specifications.

-

Select an appropriate sample pan (e.g., platinum or alumina).

-

Tare the empty sample pan.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into the tared sample pan. A smaller sample size minimizes thermal gradients within the sample.

-

-

TGA Method Setup:

-

Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature where the sample has completely decomposed (e.g., 600°C). A slower heating rate can provide better resolution of decomposition steps.

-

-

Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset temperature of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition curve.

-

The derivative of the mass loss curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates for each step.

-

Caption: A streamlined workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Purpose: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the enthalpy changes associated with thermal events such as melting, boiling, and decomposition.

Experimental Protocol:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Use an inert atmosphere (e.g., nitrogen) with a constant purge rate.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to evaporation before decomposition.

-

-

DSC Method Setup:

-

Temperature Program: Use a similar temperature program as in the TGA experiment (e.g., heat from 30°C to 400°C at 10°C/min). The final temperature should be chosen to encompass the decomposition events observed in the TGA.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Endothermic peaks will indicate events like melting, while exothermic peaks will correspond to decomposition processes.

-

Integrate the peak areas to quantify the enthalpy change (ΔH) for each thermal event.

-

Caption: A streamlined workflow for Differential Scanning Calorimetry (DSC).

Evolved Gas Analysis using Gas Chromatography-Mass Spectrometry (EGA-GC-MS)

Purpose: To identify the volatile decomposition products, a TGA instrument can be coupled to a GC-MS system. The gases evolved during the TGA run are transferred to the GC for separation and then to the MS for identification based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol:

-

System Setup:

-

Couple the outlet of the TGA furnace to the injector of a GC-MS system using a heated transfer line to prevent condensation of the evolved gases.

-

Condition the GC column and set up the MS with an appropriate ionization method (e.g., electron ionization).

-

-

TGA-GC-MS Experiment:

-

Run a TGA experiment as described in section 3.1.

-

At specific temperatures of interest (e.g., at the peak of a DTG curve), inject the evolved gases from the TGA into the GC-MS.

-

-

GC-MS Analysis:

-

The GC will separate the components of the evolved gas mixture.

-

The MS will generate a mass spectrum for each separated component.

-

-

Data Interpretation:

-

Identify the decomposition products by comparing their mass spectra with a spectral library (e.g., NIST).

-

This analysis will confirm the evolution of HBr and help identify the various organic fragments.

-

Data Interpretation and Presentation

The data obtained from these analyses should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Summary of Thermal Analysis Data for this compound

| Parameter | Method | Value | Notes |

| Onset of Decomposition (Tonset) | TGA | e.g., 250 °C | Temperature at which significant mass loss begins. |

| Temperature of Max. Decomposition Rate (Tmax) | TGA (DTG) | e.g., 280 °C | Indicates the point of fastest decomposition. |

| Residual Mass at 600 °C | TGA | e.g., <1% | Indicates the volatility of the decomposition products. |

| Melting Point (Tm) | DSC | e.g., 85 °C | If the compound melts before decomposing. |

| Decomposition Enthalpy (ΔHdecomp) | DSC | e.g., -150 J/g | Negative value indicates an exothermic decomposition. |

| Major Decomposition Products | EGA-GC-MS | e.g., HBr, dibromohexadienes | Identified from mass spectral data. |

Conclusion

While specific experimental data for this compound is limited, a comprehensive understanding of its thermal behavior can be achieved through a combination of theoretical predictions and rigorous experimental analysis. This guide has outlined the probable decomposition pathways, dominated by dehydrobromination, and provided detailed protocols for TGA, DSC, and EGA-GC-MS analysis. By following these methodologies, researchers can confidently assess the thermal stability of this compound, ensuring its safe and effective use in their research and development endeavors.

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. savemyexams.com [savemyexams.com]

- 3. Topic 20 3 elimination reactions | PPTX [slideshare.net]

- 4. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. diva-portal.org [diva-portal.org]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Stereoisomers of 1,2,5,6-Tetrabromohexane

Abstract

This compound is a polyhalogenated alkane with significant stereochemical complexity that holds relevance in synthetic chemistry and materials science, particularly as a flame retardant.[1] This guide provides a comprehensive exploration of the stereoisomerism of this compound, moving from theoretical principles to practical methodologies for synthesis, separation, and characterization. We will delve into the structural nuances that give rise to its different stereoisomeric forms, outline robust experimental workflows for their isolation and analysis, and discuss the critical importance of stereochemical purity. This document is intended for researchers and professionals in chemistry and drug development who require a deep, actionable understanding of this molecule's three-dimensional nature.

Foundational Stereochemistry of this compound

To comprehend the stereochemistry of this compound (C₆H₁₀Br₄), we must first identify its sources of chirality.[2] The molecule's structure is:

Br-CH₂-CH(Br)-CH₂-CH₂-CH(Br)-CH₂-Br

Chirality in this molecule originates from stereocenters, which are typically carbon atoms bonded to four different substituents.

Identification of Chiral Centers

Upon inspection of the molecular structure, we can identify two potential chiral centers:

-

Carbon-2 (C2): Bonded to H, Br, CH₂Br, and CH₂CH₂CH(Br)CH₂Br. These four groups are distinct, making C2 a stereocenter.

-

Carbon-5 (C5): Bonded to H, Br, CH₂Br, and CH₂CH₂CH(Br)CH₂Br. Similar to C2, these four groups are different, establishing C5 as a second stereocenter.

Predicting the Number of Stereoisomers

The maximum number of possible stereoisomers can be predicted using the 2ⁿ rule, where 'n' is the number of stereocenters. For this compound, n=2, leading to a maximum of 2² = 4 stereoisomers.

These stereoisomers can be designated using the Cahn-Ingold-Prelog (R/S) system for each chiral center:

-

(2R, 5R)

-

(2S, 5S)

-

(2R, 5S)

-

(2S, 5R)

Enantiomers, Diastereomers, and Meso Compounds

The relationships between these four isomers are crucial:

-

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other.[3] In this case, the (2R, 5R) and (2S, 5S) isomers are an enantiomeric pair. They will exhibit equal and opposite optical rotation.[4]

-

Diastereomers: Stereoisomers that are not mirror images of each other.[3] The (2R, 5R) isomer is a diastereomer of the (2R, 5S) and (2S, 5R) isomers. Diastereomers have different physical properties (e.g., melting point, boiling point, solubility), which is the key to their separation.[5]

-

Meso Compound: A molecule with chiral centers that is achiral overall due to an internal plane of symmetry. Let's examine the (2R, 5S) and (2S, 5R) structures. Due to the symmetrical nature of the molecule (the substituents on C2 and C5 are identical), the (2R, 5S) configuration is superimposable on its (2S, 5R) mirror image. This means they are the same achiral compound. This is the meso form of this compound. A meso compound is optically inactive.

Therefore, this compound has a total of three unique stereoisomers: one pair of enantiomers ((2R, 5R) and (2S, 5S)) and one meso diastereomer ((2R, 5S)).

Synthesis and Resulting Stereochemistry

The most direct synthesis of this compound is the electrophilic addition of bromine (Br₂) to 1,5-hexadiene. The stereochemical outcome of this reaction is dictated by the mechanism of bromination.

The addition of bromine to a double bond typically proceeds via an anti-addition mechanism, where the two bromine atoms add to opposite faces of the double bond. This stereoselectivity is critical in determining the ratio of diastereomers produced.

-

Starting with trans,trans-1,5-hexadiene: Anti-addition at both double bonds will lead to a specific set of stereoisomers.

-

Starting with cis,cis-1,5-hexadiene or cis,trans-1,5-hexadiene: The resulting stereoisomeric mixture will differ.

-

Non-stereospecific synthesis: A typical laboratory synthesis using a mixture of diene isomers or under conditions that allow for isomerization will likely result in a mixture of the enantiomeric pair and the meso diastereomer.[6]

The causality here is clear: control over the stereochemistry of the starting alkene is the primary means of influencing the stereochemical composition of the final product mixture. Without such control, a complex separation challenge is inevitable.

Workflow for Stereoisomer Separation and Isolation

Separating a mixture of enantiomers and diastereomers requires a multi-step approach. Since diastereomers have distinct physical properties, they can be separated from the enantiomeric pair using standard chromatographic techniques. The subsequent separation of the enantiomers—a process known as resolution—requires a chiral environment.[5]

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for both the analytical quantification and preparative isolation of stereoisomers.

Experimental Protocol: Chiral HPLC Separation

Objective: To separate the meso-1,2,5,6-tetrabromohexane from the racemic mixture of (2R, 5R)- and (2S, 5S)-1,2,5,6-tetrabromohexane, and subsequently resolve the enantiomers.

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based, like cellulose or amylose derivatives)

-

HPLC-grade solvents (e.g., hexane, isopropanol)

-

The synthesized mixture of this compound stereoisomers

Methodology:

-

Column Selection: The choice of the chiral stationary phase is paramount. Polysaccharide-based columns are exceptionally versatile for resolving a wide range of chiral compounds. The selection is based on creating transient diastereomeric complexes between the analyte and the CSP, which have different interaction energies, leading to different retention times.

-

Mobile Phase Optimization: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used. The ratio is optimized to achieve baseline separation. A lower polarity mobile phase generally increases retention and can improve resolution.

-

Sample Preparation: Dissolve a small, precise amount of the stereoisomeric mixture in the mobile phase to create a dilute solution. Filter the sample through a 0.45 µm filter to prevent column blockage.

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution profile using a UV detector (brominated compounds typically absorb in the low UV range, ~210 nm).

-

-

Interpretation: The expected chromatogram will show two peaks.

-

Peak 1: The meso compound (achiral, interacts differently with the CSP than the chiral enantiomers).

-

Peak 2 & 3 (if resolved): The (2R, 5R) and (2S, 5S) enantiomers. A well-chosen chiral column will resolve the racemic pair into two distinct peaks.

-

-

Preparative Scale-Up: Once the analytical method is established, it can be scaled up using a larger-diameter column to isolate gram quantities of each stereoisomer for further characterization.

Visualization: Separation Workflow

Caption: Workflow for the separation of this compound stereoisomers.

Structural Characterization of Isolated Isomers

Once isolated, each fraction must be rigorously characterized to confirm its identity and stereochemical purity. A combination of spectroscopic and analytical techniques is employed in a self-validating system.

| Technique | Purpose | Expected Outcome for this compound |

| Polarimetry | Measures optical rotation to distinguish enantiomers. | The meso isomer will have an optical rotation ([α]) of 0°. The (2R, 5R) and (2S, 5S) enantiomers will have equal and opposite rotations (e.g., +X° and -X°).[7][8] |

| ¹H and ¹³C NMR | Determines molecular structure and distinguishes diastereomers. | The meso isomer will have a simpler NMR spectrum due to its symmetry. The enantiomers will have identical spectra (in an achiral solvent) but their spectra will be more complex and different from the meso isomer. |

| Mass Spectrometry | Confirms molecular weight and elemental formula. | All stereoisomers will show the same molecular ion peak corresponding to C₆H₁₀Br₄ (m/z ≈ 401.76 g/mol ), with a characteristic isotopic pattern for four bromine atoms.[2][9] |

| X-ray Crystallography | Unambiguously determines the absolute configuration (R/S). | If a suitable single crystal can be grown, this technique provides the definitive 3D structure, confirming the R/S assignments. |

The Power of NMR in Distinguishing Diastereomers

In NMR spectroscopy, nuclei are chemically equivalent if they can be interchanged by a symmetry operation.[10]

-

Meso Isomer: Due to the plane of symmetry bisecting the C3-C4 bond, the protons and carbons on the C1-C2-C3 side of the molecule are equivalent to those on the C6-C5-C4 side. This results in fewer unique signals in both the ¹H and ¹³C NMR spectra compared to the chiral isomers.

-

Enantiomers (Chiral Isomers): The (2R, 5R) and (2S, 5S) isomers lack this internal symmetry. Therefore, all six carbons are chemically non-equivalent, leading to more signals in the ¹³C NMR spectrum. The ¹H NMR will also be more complex. It is this difference in symmetry that allows for the clear distinction of the meso diastereomer from the enantiomeric pair.

Visualization: Characterization Workflow

Caption: A multi-technique approach for the characterization of isolated stereoisomers.

Conclusion: Significance in Research and Development

Understanding and controlling the stereochemistry of molecules like this compound is not merely an academic exercise. In drug development, the physiological effects of two enantiomers can range from beneficial to toxic, making stereochemical purity a non-negotiable regulatory requirement. In materials science, the three-dimensional arrangement of atoms in a molecule can significantly influence its macroscopic properties, such as its crystal packing, solubility, and interaction with other materials. For a flame retardant, these properties could affect its efficacy and environmental fate.

This guide has provided a logical framework for approaching the stereoisomers of this compound. By combining a theoretical understanding of its chiral properties with robust, validated experimental workflows for separation and characterization, researchers can confidently isolate and utilize the specific stereoisomer relevant to their application, ensuring both scientific rigor and desired functional outcomes.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Hexane, 1,2,5,6-tetrabromo- | C6H10Br4 | CID 94047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. parchem.com [parchem.com]

- 7. Chirality and Optical Activity [chemed.chem.purdue.edu]

- 8. tutorialspoint.com.cach3.com [tutorialspoint.com.cach3.com]

- 9. Hexane, 1,2,5,6-tetrabromo- [webbook.nist.gov]

- 10. [PDF] Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes | Semantic Scholar [semanticscholar.org]

The Environmental Fate of 1,2,5,6-Tetrabromohexane: A Technical Guide for Researchers

Abstract

1,2,5,6-Tetrabromohexane is a brominated flame retardant (BFR) belonging to the aliphatic class of these widely used chemicals. While the environmental fate of many BFRs has been extensively studied due to concerns over their persistence, bioaccumulation, and toxicity, specific data for this compound remains scarce in peer-reviewed literature. This technical guide provides a comprehensive overview of the predicted environmental fate of this compound, drawing upon its physicochemical properties and making informed analogies with structurally similar compounds, particularly the well-studied cycloaliphatic BFR, 1,2,5,6-tetrabromocyclooctane (TBCO), and other brominated alkanes. This document is intended for researchers, environmental scientists, and professionals in drug development who require a deeper understanding of the potential environmental distribution and persistence of this compound. We will delve into its predicted degradation pathways, mobility in environmental compartments, and bioaccumulation potential, alongside standardized methodologies for its experimental evaluation.

Introduction: The Context of Brominated Flame Retardants

Brominated flame retardants (BFRs) are a diverse group of organobromine compounds added to a wide array of consumer and industrial products to inhibit or delay combustion.[1] Their efficacy has led to their widespread use in plastics, textiles, electronics, and building materials.[1] However, the environmental persistence, bioaccumulative nature, and potential toxicity of some BFRs, such as polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD), have led to regulatory restrictions and a search for alternatives.[2][3] This has brought a new generation of "novel" BFRs (NBFRs) to the market, for which environmental fate and toxicology data are often limited.[3][4] this compound falls into a category of BFRs for which a comprehensive environmental risk assessment is challenging due to the paucity of available data. This guide aims to bridge this knowledge gap by providing a scientifically grounded predictive assessment of its environmental behavior.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a chemical is paramount to predicting its environmental fate. For this compound, these properties suggest a compound with limited water solubility and a tendency to partition into organic phases.

| Property | Value | Source |

| Chemical Formula | C6H10Br4 | [5][6][7][8] |

| Molecular Weight | 401.76 g/mol | [5][6][7][8] |

| CAS Number | 58443-86-0 | [6][7] |

| Melting Point | 47-50 °C | [7] |

| Calculated LogP (XLogP3) | 4.1 | [7] |

| Appearance | Colorless solid | [No specific citation] |

The high molecular weight and the presence of four bromine atoms contribute to the lipophilicity of the molecule, as indicated by the calculated octanol-water partition coefficient (LogP) of 4.1.[7] This value suggests a strong affinity for organic matter in soil and sediment and a potential for bioaccumulation in fatty tissues of organisms.

Environmental Degradation Pathways

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis. Due to the lack of direct studies on this compound, the following sections provide a predictive analysis based on the behavior of analogous brominated compounds.

Biodegradation

Microbial transformation is a critical pathway for the degradation of many organic pollutants.[2] For brominated alkanes, both aerobic and anaerobic degradation pathways are possible, though often slow.

Aerobic Biodegradation: Under aerobic conditions, the initial step in the degradation of alkanes is typically the oxidation of a terminal methyl group by monooxygenase enzymes to form a primary alcohol.[9][10] This is followed by further oxidation to an aldehyde and a carboxylic acid, which can then enter central metabolic pathways.[9] The presence of multiple bromine atoms in this compound may hinder this initial enzymatic attack due to steric hindrance and the electron-withdrawing nature of the halogens.

Anaerobic Biodegradation: In anoxic environments such as sediments and some soils, reductive dehalogenation is a more likely primary degradation step for highly halogenated compounds.[11] This process involves the removal of a bromine atom and its replacement with a hydrogen atom, and it is often mediated by specific anaerobic bacteria that use the halogenated compound as an electron acceptor.[2] For the analogue TBCO, microbial transformation by the anaerobic bacterium Dehalococcoides mccartyi has been observed, suggesting that similar pathways may be possible for this compound in anaerobic settings.[2]

Caption: Predicted aerobic and anaerobic biodegradation pathways for this compound.

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. For organohalogen compounds, direct photolysis can occur through the absorption of solar radiation, leading to the cleavage of the carbon-halogen bond. The carbon-bromine bond is susceptible to cleavage by environmental UV radiation.[12] The photodegradation of brominated compounds can lead to the formation of less brominated and potentially more mobile or toxic degradation products.[13] Studies on other brominated compounds have shown that debromination and hydroxylation are common photochemical transformation pathways.[13] The rate and extent of photodegradation will depend on factors such as the intensity and wavelength of light, the presence of photosensitizers in the environment, and the environmental matrix (e.g., water, soil surface).

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Alkyl bromides are susceptible to hydrolysis, which can occur via SN1 or SN2 mechanisms, typically leading to the formation of alcohols.[14][15][16] Primary and secondary alkyl bromides, such as those in this compound, are generally less reactive towards hydrolysis than tertiary alkyl bromides.[17] The rate of hydrolysis is influenced by pH and temperature.[14][18] Under neutral environmental conditions, the hydrolysis of this compound is expected to be a slow process.

Mobility and Transport in the Environment

The movement of this compound through the environment is governed by its partitioning behavior between air, water, soil, and sediment.

Soil and Sediment Sorption